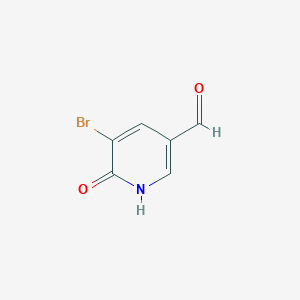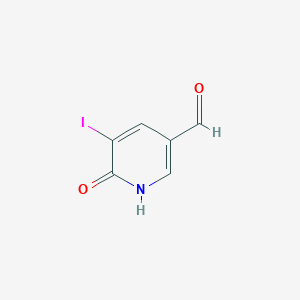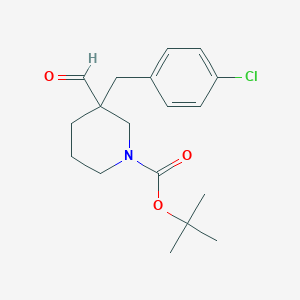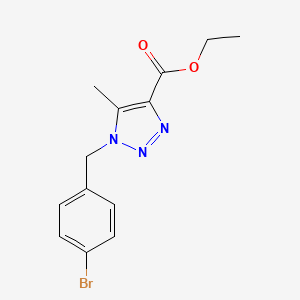![molecular formula C10H12N2O2 B1325022 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-43-4](/img/structure/B1325022.png)
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine, also known as DMPP, is an organic compound which has been studied for its potential medicinal and scientific applications. It is a member of the pyrrolopyridine family, and is composed of a pyridine ring with two methoxy groups attached to the nitrogen atoms. Its molecular weight is 191.25 g/mol and its chemical formula is C7H9N02. DMPP is a colorless, odorless solid which is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Dynamic NMR Investigations of Complexes
Dynamic NMR studies of 2-(dimethoxymethyl)pyridine (L1) and 2,6-bis(dimethoxymethyl)pyridine (L2) revealed their bidentate chelate complexes with transition metals like ReIX(CO)3 and PtIVXMe3. These complexes undergo fluxional processes in organic solvents, changing the coordination of OMe groups. The processes have activation energies in the range of 59–85 kJ mol−1, suggesting a mechanism involving carbon–carbon bond rotation and metallotropic shift processes (Creber et al., 2000).
Structural Studies
X-ray diffraction studies have been performed on various pyridones containing cycloalkane fragments, revealing detailed molecular structures. These studies are crucial in understanding the spatial arrangement and potential reactive sites of these compounds, leading to insights into their chemical reactivity and potential applications in various fields like material science or pharmaceuticals (Al’bov et al., 2004).
Applications in Material Science
Research has shown the potential of pyridine-containing aromatic dianhydride monomers in creating new polyimides with pyridine moieties in the main chain. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various applications in material science, especially in fields requiring materials that can withstand high temperatures and mechanical stress (Wang et al., 2006).
Antibacterial Activity
The electronic structure and prototropic tautomerism of certain pyridinones have been theoretically studied, and their antibacterial activity has been evaluated. The study of their reaction with other compounds, leading to N1-substituted products, has shown potential in creating compounds with antibacterial properties (Sączewski et al., 2014).
Synthesis and Reactivity
The synthesis of 6-substituted-2,4-dimethyl-3-pyridinols introduces a novel class of chain-breaking antioxidants. These compounds demonstrate interesting antioxidant properties and could have applications in fields where oxidative stress is a concern, such as in the development of new pharmaceuticals or in the food industry to extend the shelf life of products (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)7-5-9-8(12-6-7)3-4-11-9/h3-6,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMAKMKOVYMKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=CN2)N=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640154 |
Source


|
| Record name | 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015609-43-4 |
Source


|
| Record name | 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)


![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)
